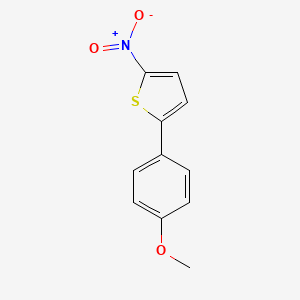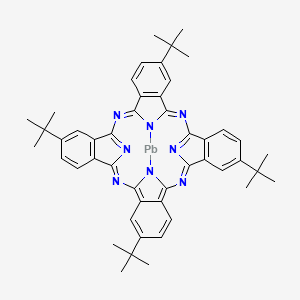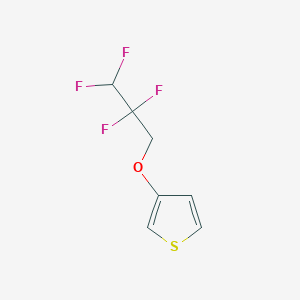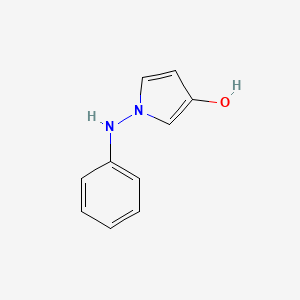
1-Anilino-1H-pyrrol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Anilino-1H-pyrrol-3-ol is a heterocyclic compound that features a pyrrole ring substituted with an aniline group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Anilino-1H-pyrrol-3-ol can be synthesized through a multi-step process. One common method involves the reaction of aniline with a suitable pyrrole precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium hydroxide, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Anilino-1H-pyrrol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Anilino-1H-pyrrol-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Anilino-1H-pyrrol-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Phenyl-1H-pyrrol-3-ol: Similar structure but lacks the aniline group.
1-(4-Methoxyphenyl)-1H-pyrrol-3-ol: Contains a methoxy group instead of an aniline group.
Uniqueness: 1-Anilino-1H-pyrrol-3-ol is unique due to the presence of both an aniline group and a hydroxyl group on the pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
172850-73-6 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-anilinopyrrol-3-ol |
InChI |
InChI=1S/C10H10N2O/c13-10-6-7-12(8-10)11-9-4-2-1-3-5-9/h1-8,11,13H |
InChI Key |
BBXCZJJWSLHNJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN2C=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-](/img/structure/B12562660.png)
![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
![4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline](/img/structure/B12562664.png)
![Benzene, [3-(phenylmethoxy)-1-propynyl]-](/img/structure/B12562673.png)

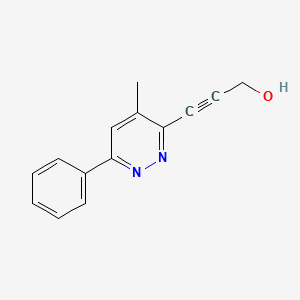
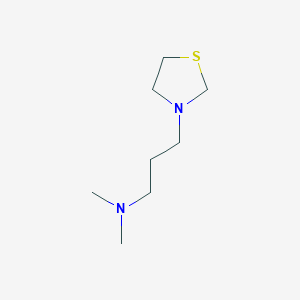
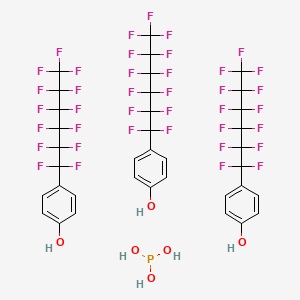
![Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl-](/img/structure/B12562701.png)
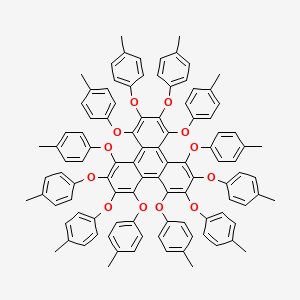
![3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene](/img/structure/B12562710.png)
